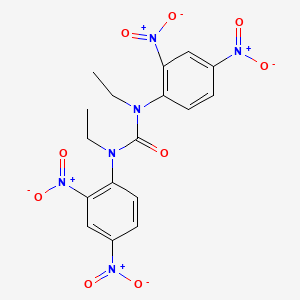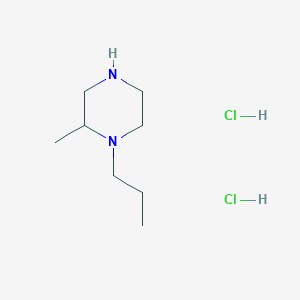
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrophenyl groups attached to a diethylurea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea typically involves the reaction of 2,4-dinitrophenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C6H3(NO2)2NCO+H2NCH2CH3→C6H3(NO2)2NHCONHCH2CH3
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The industrial process also involves purification steps to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,4-diaminophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea involves its interaction with molecular targets through its nitro and urea groups. The nitro groups can participate in redox reactions, while the urea backbone can form hydrogen bonds with target molecules. These interactions can affect the function of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,4-dinitrophenyl)urea: Similar structure but lacks the diethyl groups.
1,3-Bis(2,4-dinitrophenyl)thiourea: Similar structure but contains a sulfur atom instead of oxygen in the urea group.
2,4-Dinitrophenylhydrazine: Contains a single 2,4-dinitrophenyl group attached to a hydrazine moiety.
Uniqueness
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is unique due to the presence of both 2,4-dinitrophenyl groups and the diethylurea backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
4596-98-9 |
|---|---|
Molekularformel |
C17H16N6O9 |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
1,3-bis(2,4-dinitrophenyl)-1,3-diethylurea |
InChI |
InChI=1S/C17H16N6O9/c1-3-18(13-7-5-11(20(25)26)9-15(13)22(29)30)17(24)19(4-2)14-8-6-12(21(27)28)10-16(14)23(31)32/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
GZRUZYZDXWDVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N(CC)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)











![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
